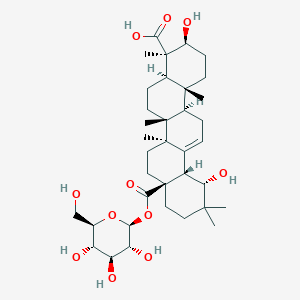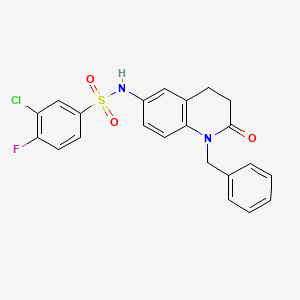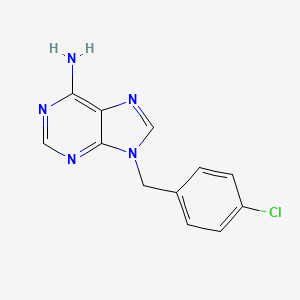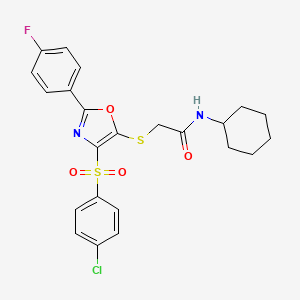
Ilexhainanoside D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Inflammatory Properties
IhD exhibits potent anti-inflammatory effects. Researchers have investigated its role in mitigating inflammation associated with various conditions, including non-alcoholic fatty liver disease (NAFLD) . By modulating inflammatory pathways, IhD could be a promising therapeutic agent for managing inflammatory disorders.
Treatment of NAFLD
NAFLD is a prevalent liver condition characterized by fat accumulation in hepatocytes. IhD, along with its counterpart Ilexsaponin A1 (IsA), has shown great potential in treating NAFLD. These triterpenoid saponins are the main bioactive components of I. hainanensis and may help protect against liver damage . Their pharmacokinetics in NAFLD mice differ from those in healthy mice, suggesting a specific impact on liver health.
Gastrointestinal Health
IhD, in combination with IsA, has been studied for its effects on intestinal barrier function. In mice with high-fat diet-induced NAFLD, this combination reduced liver inflammation and improved intestinal integrity . Such findings highlight its potential impact on gut health.
Metabolic Syndrome Management
Given its effects on liver health, IhD may contribute to managing metabolic syndrome. By addressing NAFLD, inflammation, and oxidative stress, it could play a role in preventing or ameliorating metabolic disturbances.
Zhao, W., Liu, Z., Guo, W., Luo, K., Yang, J., Gao, W., Wu, X., & Chen, X. (2018). A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study. RSC Advances, 8(16), 8735–8745. Link
The combination of Ilexhainanoside D and ilexsaponin A1 reduces liver inflammation and improves intestinal barrier function in mice with high-fat diet-induced non-alcoholic fatty liver disease. (2019, July 26). Europe PMC. Link
Mécanisme D'action
Target of Action
Ilexhainanoside D is a triterpenoid saponin extracted from Ilex hainanensis Merr . It is one of the main bioactive pharmaceutical ingredients with great potential to treat non-alcoholic fatty liver disease (NAFLD) .
Mode of Action
It is known that it has a significant effect on reducing inflammation and improving the intestinal barrier function .
Biochemical Pathways
It has been observed that ilexhainanoside d can reduce the ratio of firmicutes/bacteroidetes, reduce the relative abundance of desulfovibrio, and increase the relative abundance of akkermansia . These changes in gut microbiota profiles can lead to improved intestinal barrier function and reduced inflammation .
Pharmacokinetics
The pharmacokinetics of Ilexhainanoside D were investigated in a study . The study found that the pharmacokinetic behaviors could be changed in NAFLD mice compared with control mice. The area under the plasma drug concentration–time curve and maximum plasma concentrations of Ilexhainanoside D were greatly decreased in the NAFLD mice. The main residence time of its major metabolites were greatly increased in the nafld mice .
Result of Action
The result of Ilexhainanoside D’s action is a significant reduction in the severity of NAFLD induced by a high-fat diet in a dose-dependent manner . It improves the intestinal barrier function, reduces the entry of lipopolysaccharide (LPS) into the circulation, and decreases the hepatic gene expression levels of proinflammatory cytokines .
Action Environment
The action of Ilexhainanoside D can be influenced by environmental factors such as diet. For example, in a high-fat diet-induced NAFLD mouse model, Ilexhainanoside D was able to significantly reduce the severity of NAFLD . This suggests that the efficacy of Ilexhainanoside D may be influenced by dietary factors.
Safety and Hazards
Propriétés
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aR,12S,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O11/c1-31(2)13-15-36(30(45)47-28-26(41)25(40)24(39)19(17-37)46-28)16-14-33(4)18(23(36)27(31)42)7-8-20-32(3)11-10-22(38)35(6,29(43)44)21(32)9-12-34(20,33)5/h7,19-28,37-42H,8-17H2,1-6H3,(H,43,44)/t19-,20-,21-,22+,23-,24-,25+,26-,27+,28+,32-,33-,34-,35-,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPWSCNXVCOCA-YFIGHCCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)
![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)




![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)




![methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate](/img/structure/B2384677.png)

